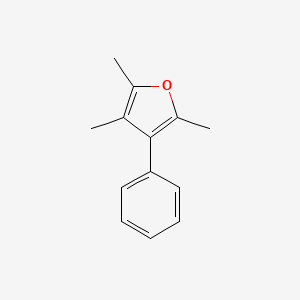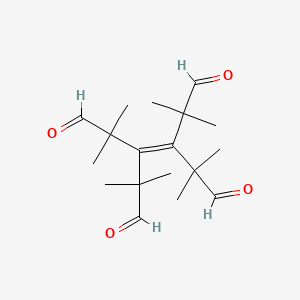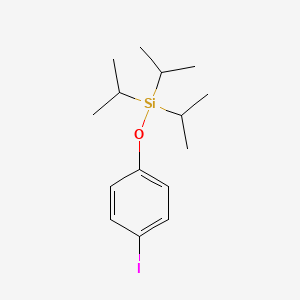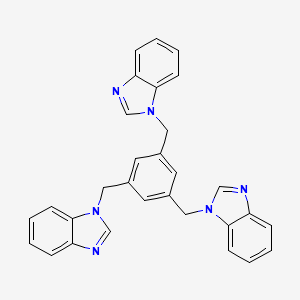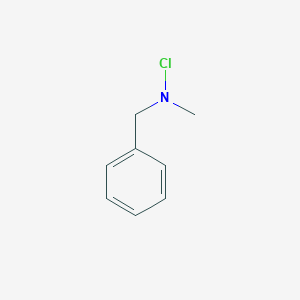![molecular formula C17H13N3O2 B14138858 2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)
2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide is a Schiff base ligand that has garnered significant interest in various fields of chemistry, particularly coordination chemistry. This compound is known for its versatile coordination behavior, which allows it to form various complexes with different metal ions. These complexes exhibit interesting properties such as photoluminescence and magnetic properties, making them potential candidates for applications in fields like bioimaging, anticancer therapy, and as MRI contrast agents .
Métodos De Preparación
The synthesis of 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide typically involves the condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and benzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, often in the presence of a catalyst like glacial acetic acid. The reaction conditions are generally mild, and the product is obtained in high yield .
Análisis De Reacciones Químicas
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to potential anticancer and antimicrobial effects. The compound’s photoluminescent properties are attributed to the electronic transitions within the quinoline moiety and the metal-ligand interactions .
Comparación Con Compuestos Similares
Similar compounds to 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide include other Schiff base ligands derived from 8-hydroxyquinoline and benzohydrazide derivatives. These compounds share similar coordination behavior and applications but may differ in their specific properties and reactivity. Some examples include:
- 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide derivatives with different substituents on the quinoline or benzohydrazide moieties .
- Schiff bases derived from other aldehydes or ketones and benzohydrazide .
These similar compounds highlight the versatility and potential of Schiff base ligands in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H13N3O2 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H13N3O2/c21-15-9-2-1-8-14(15)17(22)20-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11,21H,(H,20,22)/b19-11+ |
Clave InChI |
PFABDVUEADHXQA-YBFXNURJSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3)O |
Solubilidad |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



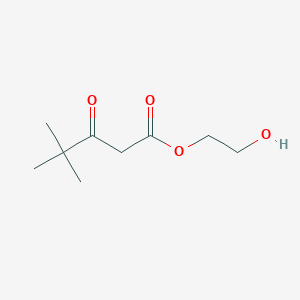
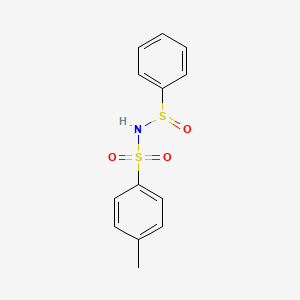
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)

![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
